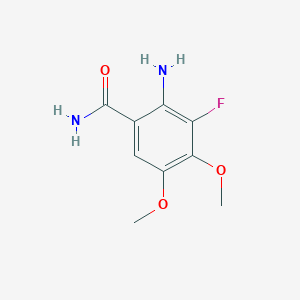

2-Amino-3-fluoro-4,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-fluoro-4,5-dimethoxybenzamide is a chemical compound with the molecular formula C9H11FN2O3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-fluoro-4,5-dimethoxybenzamide can be represented by the SMILES stringO=C(N)C(C(N)=C1)=CC(OC)=C1OC . The InChI key for this compound is RLWBNRZPIQCPFT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 214.19 . The boiling point is 298.3°C at 760 mmHg .Applications De Recherche Scientifique

Tumor Imaging and Radiotracer Development

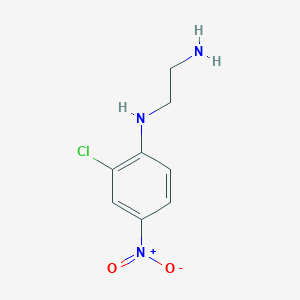

2-Amino-3-fluoro-4,5-dimethoxybenzamide derivatives have been studied for their potential in tumor imaging. Specifically, compounds related to this chemical structure have shown promise as radiotracers for Positron Emission Tomography (PET). For instance, benzamide derivatives have been found effective in identifying breast tumors in vivo, with high affinity and selectivity for the σ2 receptor, a protein upregulated in proliferating tumor cells. These compounds, such as 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, demonstrate significant tumor-to-normal tissue ratios, indicating their potential as PET radiotracers for solid tumor imaging (Rowland et al., 2006).

Antitumor Activity

Compounds structurally similar to 2-Amino-3-fluoro-4,5-dimethoxybenzamide have shown antitumor activity. For example, amino acid ester derivatives containing 5-fluorouracil have demonstrated inhibitory effects against leukemia HL-60 and liver cancer BEL-7402, indicating their potential in cancer treatment. This showcases the broader relevance of fluorinated benzamide derivatives in oncology research (Xiong et al., 2009).

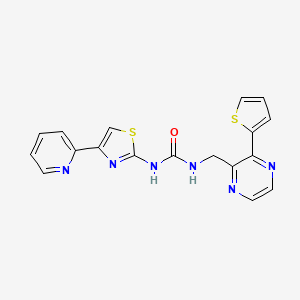

Photolabile Protecting Group Development

4,5-Dimethoxy-2-nitrobenzyloxycarbonyl group, a derivative of 2-Amino-3-fluoro-4,5-dimethoxybenzamide, has been used as a photolabile protecting group. This compound has been covalently bonded to 3-aminopropyl silica gels, demonstrating the versatility of such benzamide derivatives in synthetic chemistry, particularly for the development of photolabile protecting groups (Matsumoto et al., 2009).

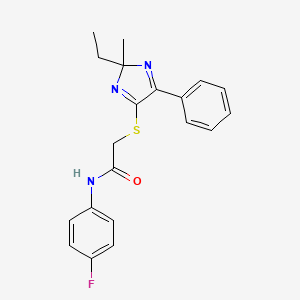

Antibacterial Drug Development

Research on 2,6-difluorobenzamides, closely related to 2-Amino-3-fluoro-4,5-dimethoxybenzamide, has shown their potential as antibacterial drugs. These compounds have been effective in interfering with the bacterial cell division cycle, specifically by inhibiting the protein FtsZ, a key player in this process. This highlights the potential application of fluorinated benzamides in developing novel antibacterial agents (Straniero et al., 2023).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-3-fluoro-4,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3/c1-14-5-3-4(9(12)13)7(11)6(10)8(5)15-2/h3H,11H2,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFOONRRXFWWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)N)N)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-fluoro-4,5-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2417942.png)

![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)

![3-[2-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2417957.png)

![Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2417960.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)

![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)